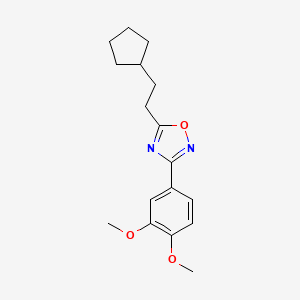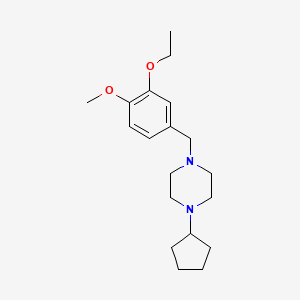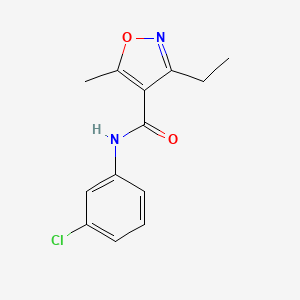![molecular formula C16H16FNO4S B5833402 N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly known as Fasoracetam and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is not fully understood. However, it is believed to act as a modulator of glutamate receptors, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). By modulating these receptors, Fasoracetam can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. Fasoracetam has also been shown to increase the density of mGluR5 receptors, which can enhance synaptic plasticity and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in lab experiments is its ability to enhance cognitive function and improve memory retention and retrieval. This makes it an ideal compound for studying the mechanisms underlying learning and memory. However, one of the limitations of using Fasoracetam is its potential toxicity at high doses. Therefore, it is essential to use appropriate doses and follow safety guidelines when working with this compound.
将来の方向性
For research include studying the long-term effects of Fasoracetam on cognitive function, investigating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, and optimizing the synthesis method for higher yields and purity.
Conclusion:
In conclusion, N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is a chemical compound that has shown promising results in various scientific research studies. It has been extensively studied for its potential use in the treatment of various neurological disorders and has been shown to enhance cognitive function, improve memory retention and retrieval, and increase attention span. While there are some limitations to using this compound in lab experiments, its potential benefits make it an ideal compound for studying the mechanisms underlying learning and memory. Future research directions include investigating its potential use in the treatment of neurodegenerative disorders and optimizing the synthesis method for higher yields and purity.
合成法
The synthesis method of N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base. The resulting product is then reacted with 2-fluorobenzylamine to obtain the final product. The synthesis method is relatively straightforward and has been optimized for high yields and purity.
科学的研究の応用
N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to enhance cognitive function, improve memory retention and retrieval, and increase attention span. Fasoracetam has also been studied for its potential use in the treatment of ADHD, anxiety, and depression.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12-6-8-14(9-7-12)23(21,22)18(11-16(19)20)10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAUAZBTYRSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5833326.png)
![acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5833329.png)

![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)

![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)